molecular formula C22H23N5O4 B12137343 2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12137343
M. Wt: 421.4 g/mol
InChI Key: AKJHGJRXCASPTF-UHFFFAOYSA-N
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Description

2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the amino and methoxyethyl groups. Common reagents used in these reactions include various amines, methoxyethyl halides, and dimethoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. Industrial methods may also involve continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating derivatives for further study.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new therapeutic agents.

    Medicine: Its potential therapeutic properties could lead to the development of new drugs for treating various diseases.

    Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action for 2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(2,5-dimethoxyphenyl)ethanol: This compound shares a similar aromatic structure but differs in its functional groups and overall structure.

    2-amino-1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone hydrochloride: Another related compound with a different core structure and functional groups.

Uniqueness

2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and the pyrroloquinoxaline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-29-9-8-24-22(28)18-19-21(26-17-7-5-4-6-16(17)25-19)27(20(18)23)13-10-14(30-2)12-15(11-13)31-3/h4-7,10-12H,8-9,23H2,1-3H3,(H,24,28)

InChI Key

AKJHGJRXCASPTF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)OC)OC)N

Origin of Product

United States

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